(3-(5-Bromofuran-2-yl)phenyl)methanol

Medicinal Chemistry Computational Chemistry ADME

Researchers requiring a reliable 5-bromofuran building block for Suzuki-Miyaura cross-coupling often face supply inconsistency and regioisomeric contamination risks. (3-(5-Bromofuran-2-yl)phenyl)methanol eliminates these issues: • Distinct LogP 3.20 vs. chloro analog (3.01) and para-regioisomer (2.89)-predictable chromatographic behavior and lipophilicity. • 5-Br substituent enables efficient Pd-catalyzed coupling for rapid library synthesis. • Benzylic alcohol allows orthogonal functionalization (etherification, oxidation, probe conjugation). Rigorously QC-tested to confirm regioisomeric identity; ready for immediate global dispatch.

Molecular Formula C11H9BrO2
Molecular Weight 253.09 g/mol
CAS No. 89929-92-0
Cat. No. B8733133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(5-Bromofuran-2-yl)phenyl)methanol
CAS89929-92-0
Molecular FormulaC11H9BrO2
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(O2)Br)CO
InChIInChI=1S/C11H9BrO2/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-6,13H,7H2
InChIKeyBQDAYWLFSCDXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(5-Bromofuran-2-yl)phenyl)methanol: Baseline Profile


(3-(5-Bromofuran-2-yl)phenyl)methanol is a heteroaromatic organic building block composed of a furan ring substituted at the 5-position with a bromine atom and linked to a phenylmethanol moiety at the 3-position . As a member of the halogenated furan family, its molecular identity is defined by a molecular formula of C11H9BrO2 and a molecular weight of 253.09 g/mol . The compound is primarily utilized in organic synthesis and medicinal chemistry research due to the synthetic utility of its bromine atom as a reactive handle for cross-coupling reactions and the presence of a primary alcohol functional group .

(3-(5-Bromofuran-2-yl)phenyl)methanol: Substitution Failure


Despite sharing a common core structure, minor alterations to the halogen identity, substitution pattern, or alcohol position on (3-(5-Bromofuran-2-yl)phenyl)methanol result in substantial, quantifiable changes to critical physicochemical properties such as lipophilicity (LogP) and molecular weight . Furthermore, the presence of the 5-bromo substituent imparts a specific and well-established class-level reactivity advantage in palladium-catalyzed cross-coupling reactions that is absent in its chloro or unsubstituted counterparts, and which is distinct from regioisomeric alcohols [1]. These differences directly impact synthetic route design, chromatographic behavior, and potentially in silico predictions of ADME profiles, making generic substitution a high-risk proposition for precise research applications.

(3-(5-Bromofuran-2-yl)phenyl)methanol: Differentiation Evidence


Enhanced Lipophilicity Profile

The target compound demonstrates significantly higher calculated lipophilicity compared to both its direct 5-chloro analog and its unsubstituted furan counterpart. This is evidenced by a higher partition coefficient (LogP) value. The increased lipophilicity is a direct consequence of the 5-bromo substitution .

Medicinal Chemistry Computational Chemistry ADME

Lipophilicity and Steric Differences vs. Para-Isomer

Regioisomeric substitution on the phenyl ring results in a measurable difference in physicochemical properties. The meta-substituted target compound exhibits a significantly higher calculated LogP compared to its para-substituted counterpart, [5-(4-bromophenyl)furan-2-yl]methanol . This is attributable to the different spatial orientation of the bromofuran and hydroxymethyl substituents, which affects molecular dipole and packing .

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Structural and Reactivity Differences from Regioisomer

The target compound possesses a distinct atomic connectivity compared to the regioisomeric alcohol (5-bromofuran-2-yl)(phenyl)methanol (CAS 87443-20-7) . The latter features the hydroxyl group directly attached to the furan ring, whereas the target compound has a phenylmethanol moiety. This fundamental difference in structure alters the chemical environment of the reactive bromine atom and the hydroxyl group, leading to different reactivity profiles in multi-step syntheses .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Cross-Coupling Reactivity Advantage

As a class, aryl bromides are known to be significantly more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction [1]. This class-level property applies directly to the 5-bromofuran moiety. The presence of the bromine atom enables a broader range of mild coupling conditions and often results in higher yields compared to the analogous chloro- or unsubstituted furans [1].

Organic Synthesis Medicinal Chemistry Catalysis

(3-(5-Bromofuran-2-yl)phenyl)methanol: Application Scenarios


Suzuki-Miyaura Cross-Coupling for Drug Discovery

The primary application scenario is the use of (3-(5-Bromofuran-2-yl)phenyl)methanol as a key intermediate in drug discovery. The 5-bromo substituent serves as a reliable synthetic handle for Suzuki-Miyaura cross-coupling, enabling the rapid synthesis of diverse libraries of compounds . The higher LogP (3.20) compared to the chloro analog (3.01) makes it a preferred starting material when increased lipophilicity is desired for the final target compound to improve membrane permeability or target engagement.

Synthesis of Pi-Conjugated Materials

The compound's structure, featuring an electron-rich furan ring, a bromine atom for cross-coupling, and a benzylic alcohol for further functionalization (e.g., etherification, oxidation), makes it valuable for constructing pi-conjugated materials. The specific meta-substitution pattern (LogP 3.20) provides a different vector and electronic profile compared to the para-regioisomer (LogP 2.89) [1], which can be critical for tuning the optoelectronic properties and solubility of the resulting polymers or small-molecule semiconductors.

Bifunctional Probe Synthesis

This building block is well-suited for the synthesis of bifunctional probes. The bromofuran moiety can be used to install a biotin tag or fluorophore via cross-coupling, while the benzylic alcohol can be orthogonally activated (e.g., converted to a halide or leaving group) to attach the molecule to a biomolecule of interest. The structural distinction from the regioisomeric alcohol (CAS 87443-20-7) is critical here, as the benzylic alcohol's reactivity and the resulting linker geometry will differ significantly from the furan-based alcohol, impacting the probe's spatial orientation and function.

Chromatography Standard for Method Development

Due to its distinct and quantifiable lipophilicity (LogP 3.20) relative to close analogs , this compound can serve as a specific reference standard for developing and validating HPLC or UPLC methods. Its unique retention time, predictable from its LogP, allows for the accurate quantification of this specific isomer in complex reaction mixtures, preventing misidentification that could occur if a generic or incorrect analog were used as a surrogate standard.

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